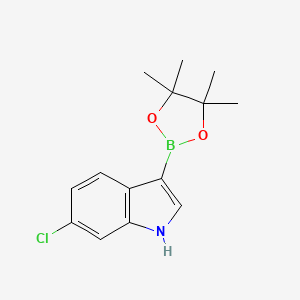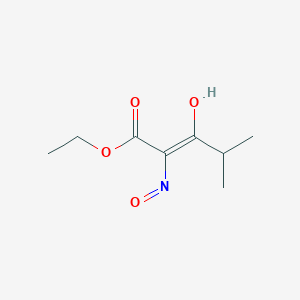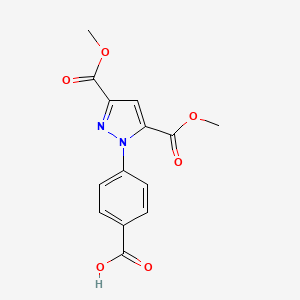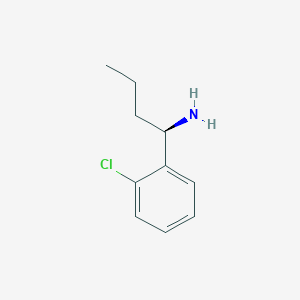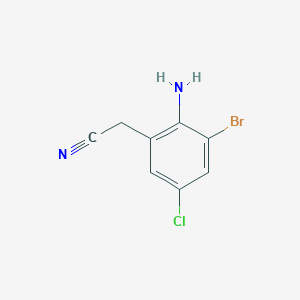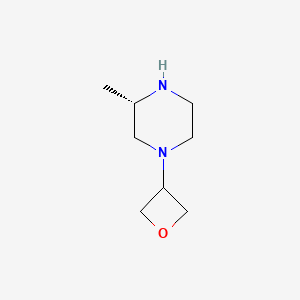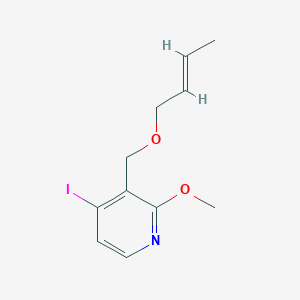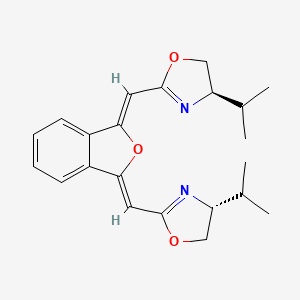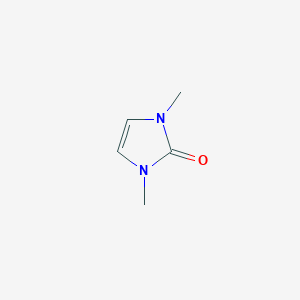
1,3-Dimethyl-2-imidazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-imidazolone is a highly polar, non-protonic solvent known for its ability to dissolve a wide range of organic and inorganic compounds. It is a cyclic urea derivative and is often used in various chemical reactions due to its stability and solubility properties. This compound is particularly valuable in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-imidazolone can be synthesized through several methods:
Cyclization of N,N-dimethylurea: This method involves the cyclization of N,N-dimethylurea in the presence of a base such as sodium hydride.
Reaction of N,N-dimethylamine with ethylene carbonate: This reaction is carried out under high temperature and pressure conditions.
Condensation of N-methylformamide with formaldehyde: This method involves the use of a catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound typically involves the use of full-glass reactive distillation equipment. The process includes oxidation and reduction systems, secondary reactive distillation, and removal of organic substances and impurities. The oxidation system often consists of potassium permanganate, while the reduction system uses a suitable reducing agent .
Chemical Reactions Analysis
1,3-Dimethyl-2-imidazolone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazolones.
Scientific Research Applications
1,3-Dimethyl-2-imidazolone has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis, particularly in reactions involving strong nucleophiles.
Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain protein structures.
Medicine: Investigated for its potential use in drug delivery systems, particularly for transdermal applications.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-imidazolone involves its ability to act as a polar aprotic solvent. This property allows it to stabilize transition states and intermediates in chemical reactions, thereby facilitating various synthetic processes. Its molecular targets include nucleophiles and electrophiles, and it participates in pathways involving nucleophilic substitution and elimination reactions.
Comparison with Similar Compounds
1,3-Dimethyl-2-imidazolone can be compared with other similar compounds such as:
1,3-Dimethylimidazolidin-2-one: Another cyclic urea derivative with similar solvent properties but different reactivity.
N,N-Dimethylformamide: A polar aprotic solvent with a lower boiling point and different solubility characteristics.
Dimethyl sulfoxide: A highly polar solvent with a wide range of applications but different toxicity profile.
Uniqueness
This compound is unique due to its high boiling point, chemical stability, and ability to dissolve a wide range of compounds without participating in the reaction itself. This makes it particularly valuable in high-temperature reactions and industrial processes .
Properties
CAS No. |
39799-78-5 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1,3-dimethylimidazol-2-one |
InChI |
InChI=1S/C5H8N2O/c1-6-3-4-7(2)5(6)8/h3-4H,1-2H3 |
InChI Key |
CFQPVBJOKYSPKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


